4-Ethoxy-2,3-difluorobenzonitrile
Overview
Description
“4-Ethoxy-2,3-difluorobenzonitrile” is a chemical compound with the molecular formula C9H7F2NO . It has a molecular weight of 183.16 . The major abundance of this compound is benzoic acid-4-ethoxyethyl ester (43.39%) and farnesol acetate (18.42%) .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The compound has a boiling point of 256.2°C at 760 mmHg and a melting point of 45°C . It is typically stored in a dry room at ambient temperature .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H7F2NO/c1-2-13-7-4-3-6 (5-12)8 (10)9 (7)11/h3-4H,2H2,1H3 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen and oxygen atom each .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 183.16 .Scientific Research Applications
Polymer Synthesis and Applications
The synthesis and characterization of multicyclic poly(benzonitrile ether)s, using isomeric difluorobenzonitriles including 2,4-difluorobenzonitrile, have demonstrated the production of completely soluble polyethers. These materials were found to have significant applications in creating high-performance polymers due to their thermal stability and potential for forming tree-shaped and cyclic polyethers as the main products. This research indicates the role of difluorobenzonitriles in developing advanced polymer materials with unique properties (Kricheldorf et al., 2005).
Liquid Crystal Intermediate Synthesis
In the realm of liquid crystal technology, 4-ethoxy-2,3-difluoroacetophenone, a derivative of 4-Ethoxy-2,3-difluorobenzonitrile, was synthesized with a high purity level. This compound serves as a liquid crystal intermediate, which is crucial in the manufacturing of liquid crystal displays (LCDs). The synthesis process optimized conditions such as reaction temperature and solvent choice, highlighting the compound's significance in enhancing the performance and quality of liquid crystal products (Tong Bin, 2013).
Organic Synthesis Building Block
The versatility of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related trifluoromethyl-containing building block, showcases the broader family of ethoxy-difluorobenzonitriles' utility in synthesizing complex organic molecules. This compound has been applied in crafting a variety of trifluoromethyl-substituted heteroarenes, demonstrating its potential as a precursor in pharmaceutical and agrochemical synthesis. A notable application includes a short synthesis approach towards Celebrex® (celecoxib), a well-known anti-inflammatory drug, emphasizing the critical role of such compounds in medicinal chemistry (Sommer et al., 2017).
Safety and Hazards
The safety information for “4-Ethoxy-2,3-difluorobenzonitrile” indicates that it should be handled with care. The compound has a GHS07 pictogram, and the hazard statements include H302-H315-H319-H332-H335 . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .
Properties
IUPAC Name |
4-ethoxy-2,3-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCHMZSUFSRXTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C#N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560987 | |
Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126162-96-7 | |
Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126162-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-2,3-difluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50560987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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